molecular formula C15H20BrN5O2 B1442440 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1072027-36-1

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1442440
CAS No.: 1072027-36-1
M. Wt: 382.26 g/mol
InChI Key: CLUNNCWOKMEGMR-UHFFFAOYSA-N
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Description

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 5-bromo group and a 4-(tert-butoxycarbonyl)piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-Boc-piperazine as a reagent.

    Final Coupling: The final step involves coupling the brominated pyrrolo[2,3-d]pyrimidine with the Boc-protected piperazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

    Chemical Biology: The compound is used in the development of chemical probes to study biological pathways.

    Pharmaceutical Industry: It is an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Boc-1-piperazinyl)-5-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Boc-1-piperazinyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNNCWOKMEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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